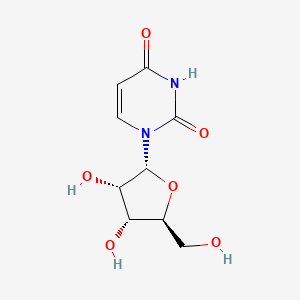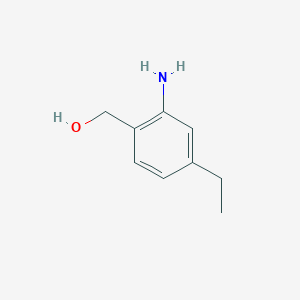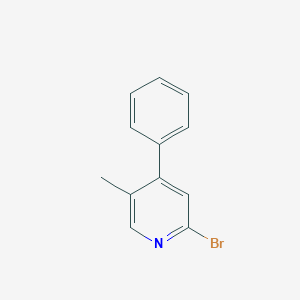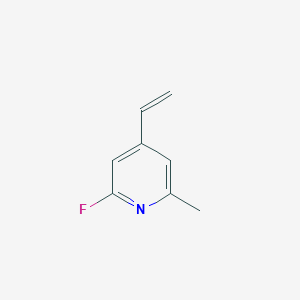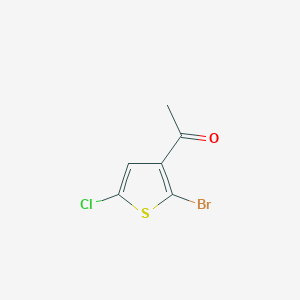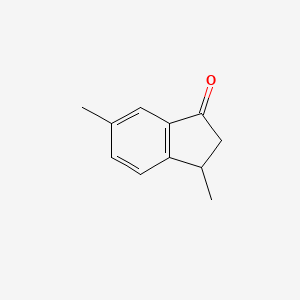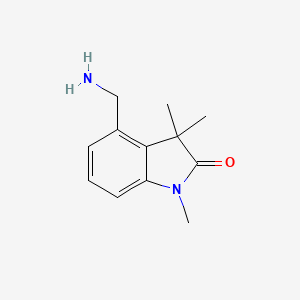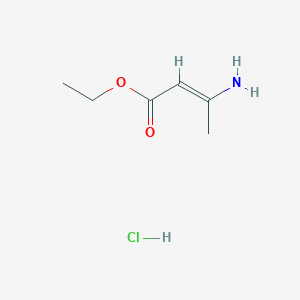
1-Isobutyl-1H-pyrazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a sulfonamide group at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds or through 1,3-dipolar cycloaddition reactions . One common method involves the reaction of isobutylhydrazine with a suitable sulfonyl chloride under basic conditions to form the desired sulfonamide derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly and cost-effective methods such as the use of heterogeneous catalysts like Amberlyst-70, which offers a simple reaction workup and valuable green chemistry attributes .
Analyse Chemischer Reaktionen
Types of Reactions
1-Isobutyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Isobutyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A non-steroidal anti-inflammatory drug with a similar pyrazole-sulfonamide structure.
Sulfaphenazole: An antibacterial agent with a sulfonamide group attached to a pyrazole ring.
Rimonabant: An anti-obesity drug that also contains a pyrazole moiety.
Uniqueness
1-Isobutyl-1H-pyrazole-5-sulfonamide is unique due to its specific isobutyl substitution, which can influence its biological activity and selectivity compared to other pyrazole-sulfonamide derivatives .
Eigenschaften
Molekularformel |
C7H13N3O2S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
2-(2-methylpropyl)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-6(2)5-10-7(3-4-9-10)13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12) |
InChI-Schlüssel |
XLFSNFCPHXKTSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1-oxohexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B15248634.png)
